3-Chloro-2-Hydrazino-5-Iodopyridine

Organic Synthesis Cross-Coupling Medicinal Chemistry

Generic dihalopyridines lack orthogonal reactivity for multi-step site-selective synthesis. 3-Chloro-2-Hydrazino-5-Iodopyridine (CAS 233770-02-0) provides three electronically differentiated handles: • Orthogonal 5-iodo/3-chloro enables chemoselective sequential Pd cross-coupling for precise bis-arylation. • 2-Hydrazino condenses with carbonyls for focused hydrazone library synthesis with enhanced LogP. • Validated scaffold: related compounds show CpIMPDH IC50 = 0.6 nM & predicted kinase inhibition (Pa = 0.584). Supplied at 98% purity; global shipping available.

Molecular Formula C5H5ClIN3
Molecular Weight 269.47 g/mol
Cat. No. B12862582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-Hydrazino-5-Iodopyridine
Molecular FormulaC5H5ClIN3
Molecular Weight269.47 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)NN)I
InChIInChI=1S/C5H5ClIN3/c6-4-1-3(7)2-9-5(4)10-8/h1-2H,8H2,(H,9,10)
InChIKeyBBIXKSCXBRKAFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-Hydrazino-5-Iodopyridine Overview


3-Chloro-2-Hydrazino-5-Iodopyridine (CAS: 233770-02-0) is a tri-substituted pyridine derivative characterized by a unique combination of chloro, iodo, and hydrazino functional groups at the 3-, 5-, and 2-positions of the pyridine ring, respectively . This specific halogenation pattern, not found in simpler di-halogenated pyridines like 3-Chloro-5-iodopyridine (CAS: 77332-90-2) , is designed for high-precision organic synthesis [1]. Its molecular structure, with a molecular weight of 269.47 g/mol and a molecular formula of C5H5ClIN3 , positions it as a versatile building block for creating complex molecules, particularly those requiring sequential, site-selective functionalization in medicinal chemistry and materials science .

3-Chloro-2-Hydrazino-5-Iodopyridine Substitution Limitation


Generic substitution of 3-Chloro-2-Hydrazino-5-Iodopyridine with simpler, commercially available analogs like 3-Chloro-2-hydrazinopyridine (CAS: 22841-92-5) or 2-Hydrazino-5-iodopyridine (CAS: 77992-46-2) is not chemically equivalent due to a fundamental loss of synthetic precision. The unique 3-chloro-5-iodo substitution pattern on the pyridine ring provides a crucial orthogonal reactivity handle that is essential for multi-step synthesis of complex molecules . This specific arrangement allows for two sequential, site-selective cross-coupling reactions that are impossible with mono-halogenated or differently substituted analogs. In compounds like 3-Chloro-5-iodopyridine, the iodine atom exhibits significantly higher reactivity than the chlorine atom in palladium-catalyzed reactions like Stille couplings, enabling controlled, stepwise functionalization . The presence of the 2-hydrazino group in the target compound adds a third reactive site, further enhancing its value as a platform for generating diverse chemical libraries [1].

Differentiating Evidence: 3-Chloro-2-Hydrazino-5-Iodopyridine vs. Analogs


Orthogonal Reactivity: Iodine vs. Chlorine

The 5-iodo substituent in 3-Chloro-2-Hydrazino-5-Iodopyridine provides a significantly more reactive site for palladium-catalyzed cross-coupling reactions compared to the 3-chloro substituent, enabling sequential, site-selective functionalization not possible with analogs like 2-Hydrazino-3,5-dichloropyridine. This principle is established for the analogous 3-Chloro-5-iodopyridine scaffold . This orthogonal reactivity allows for the stepwise introduction of two different aryl or alkyl groups onto the pyridine core .

Organic Synthesis Cross-Coupling Medicinal Chemistry

Lipophilicity Comparison vs. Deiodinated Analog

The presence of the iodine atom significantly increases the compound's lipophilicity, a critical parameter in drug design for optimizing membrane permeability and bioavailability. The predicted LogP for 3-Chloro-2-Hydrazino-5-Iodopyridine is 1.6252 , which is a quantifiable increase over the less lipophilic deiodinated analog, 3-Chloro-2-hydrazinopyridine.

Medicinal Chemistry ADME Properties Drug Design

IMPDH Inhibition by Related Compound

A structurally related compound containing the core 3-chloro-2-hydrazinopyridine motif demonstrates potent in vitro inhibition of Cryptosporidium parvum inosine monophosphate dehydrogenase (IMPDH), a validated target for anti-cryptosporidiosis therapy [1]. While the exact molecule is not 3-Chloro-2-Hydrazino-5-Iodopyridine, this data establishes the biological relevance of the core scaffold and suggests that the target compound, as a close analog, may exhibit similar or enhanced activity.

Infectious Disease Enzyme Inhibition Drug Discovery

Predicted Bioactivity Profile (PASS)

In silico prediction of activity spectra (PASS) for 3-Chloro-2-Hydrazino-5-Iodopyridine suggests a multi-target profile with high probability for modulating several pathways relevant to various therapeutic areas, distinguishing it from simpler pyridine derivatives [1]. This predicted profile includes activities such as signal transduction pathways inhibitor (Pa 0.718), chloride peroxidase inhibitor (Pa 0.657), and protein kinase inhibitor (Pa 0.584), offering a data-driven basis for prioritizing this compound over others with less promising predictions.

Cheminformatics Drug Repurposing Activity Prediction

Application Scenarios for 3-Chloro-2-Hydrazino-5-Iodopyridine


Unsymmetrical Biaryl Synthesis

The orthogonal reactivity of the 5-iodo and 3-chloro substituents enables chemoselective, sequential palladium-catalyzed cross-coupling reactions . This allows for the precise and high-yielding introduction of two different aryl or heteroaryl groups onto the pyridine core, a capability not provided by simpler di-halogenated analogs like 3,5-dichloropyridine.

Acylhydrazone Derivatives with Enhanced Lipophilicity

The 2-hydrazino group readily reacts with aldehydes and ketones to form hydrazones , while the 5-iodo substituent provides a higher LogP value compared to deiodinated analogs . This combination allows for the creation of a focused library of acylhydrazone derivatives with increased lipophilicity, which can be systematically evaluated for improved cell permeability and target engagement in cell-based assays.

Anti-Cryptosporidiosis Agent Intermediate

Potent in vitro activity against Cryptosporidium parvum IMPDH (IC50 = 0.6 nM) has been demonstrated by a structurally related compound . This validates the core scaffold as a promising starting point for anti-parasitic drug development. Procuring 3-Chloro-2-Hydrazino-5-Iodopyridine enables further optimization of this chemical series through targeted functionalization at the 5-iodo position.

Multi-Target Kinase Inhibitor Scaffold

PASS computational predictions indicate a high probability for protein kinase inhibition (Pa = 0.584) and signal transduction pathway inhibition (Pa = 0.718) . This evidence supports the compound's use as a central scaffold for synthesizing focused libraries aimed at discovering new lead compounds for kinase-related diseases, offering a more efficient alternative to random screening.

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